molecular formula C18H18N4O2 B2912953 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide CAS No. 1210841-44-3

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Cat. No.: B2912953
CAS No.: 1210841-44-3
M. Wt: 322.368
InChI Key: ISKGTRRRUVZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic molecule featuring a pyrimidine ring, an acetamide group, and a quinoline moiety. These structural components suggest potential biological activity and a variety of applications in scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the following general steps:

  • Formation of 4-isopropyl-6-oxopyrimidine

    • React starting materials like isopropyl acetoacetate and urea under conditions that facilitate cyclization.

    • Typical conditions involve heating the reaction mixture and using a catalyst, such as ammonium acetate, in a suitable solvent like ethanol.

  • Quinoline Derivative Attachment

    • React the synthesized 4-isopropyl-6-oxopyrimidine with 3-quinolineacetic acid.

    • Employ coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

For industrial-scale production, process optimization for higher yields and purity is crucial:

  • Use continuous flow reactors to maintain optimal reaction conditions.

  • Implement solvent recovery and recycling techniques to reduce waste and improve cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to introduce additional functional groups.

  • Reduction: : Reducing agents could modify the quinoline moiety.

  • Substitution: : Various substitutions can occur on the pyrimidine or quinoline rings, introducing functional diversity.

Common Reagents and Conditions

  • Oxidation: : Use reagents like PCC (pyridinium chlorochromate) under mild conditions.

  • Reduction: : Employ reagents like sodium borohydride in methanol.

  • Substitution: : Utilize halogenating agents (e.g., N-bromosuccinimide) for specific substitutions.

Major Products

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Conversion to less oxidized forms with modified biological activity.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

  • Studied for its reactivity and mechanisms in organic synthesis.

Biology

  • Evaluated for its potential as an enzyme inhibitor due to the presence of the quinoline ring.

  • Studied for antimicrobial and antiviral properties, leveraging its structural resemblance to known bioactive molecules.

Medicine

  • Investigated for anticancer activities, focusing on its interaction with DNA and relevant enzymes.

  • Potential use in designing drugs targeting specific receptors or enzymes involved in various diseases.

Industry

  • Employed in the development of new materials or as a catalyst in certain chemical reactions.

  • Used in the agrochemical industry for the development of novel pesticides or herbicides.

Mechanism of Action

Mechanism and Molecular Targets

  • Interacts with biological targets through hydrogen bonding and hydrophobic interactions.

  • Targets may include specific enzymes or receptors in cells, modulating their activity and producing a therapeutic effect.

Pathways Involved

  • Enzyme Inhibition: : Blocks enzyme active sites, inhibiting their function.

  • Signal Transduction Modulation: : Affects pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide: : Similar structure with a pyridine ring instead of quinoline.

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Methyl group instead of isopropyl on the pyrimidine ring.

Uniqueness

  • The combination of the isopropyl group on the pyrimidine ring and the quinoline moiety in 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide imparts unique properties, potentially enhancing its biological activity and specificity.

This detailed exploration of this compound underscores its significance in various scientific and industrial fields. Its unique structure and reactivity make it a promising candidate for further research and application development.

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGTRRRUVZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.